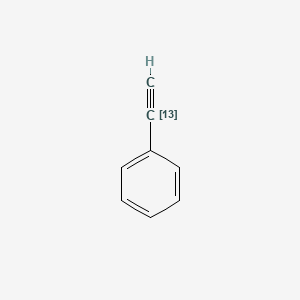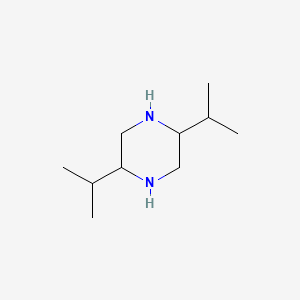
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The compound also contains a benzyloxy group and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzyloxy group, and a carboxylate ester group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Pyrazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and additional reactions . The benzyloxy group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, pyrazole compounds are stable and have a high melting point .Scientific Research Applications
Three-component Spiro Heterocyclization
Research by Dmitriev et al. (2014) delves into the synthesis of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles] through a three-component spiro heterocyclization involving pyrrolediones, malononitrile, and pyrazolone. This reaction represents a method for constructing complex spiro heterocycles, which are challenging to access through other synthetic routes. The study highlights the potential of utilizing pyrazole derivatives in the synthesis of novel heterocyclic compounds with potential application in various fields, including material science and pharmacology (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).
Crystal Structure Analysis
L. Minga (2005) focused on the synthesis and crystal structure analysis of a specific pyrazole derivative, demonstrating its fungicidal and plant growth regulatory activities. This research underscores the multifaceted applications of pyrazole derivatives beyond mere chemical interest, extending their utility to agricultural sciences (Minga, 2005).
Analgesic and Anti-inflammatory Agents
The work by Gokulan et al. (2012) synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters to investigate their analgesic and anti-inflammatory activities. This study exemplifies the therapeutic potential of pyrazole derivatives, suggesting their applicability in developing new analgesic and anti-inflammatory drugs (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).
Corrosion Inhibition
Herrag et al. (2007) evaluated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, showcasing the chemical application of these compounds in industrial maintenance and protection. The study indicates that pyrazole derivatives can effectively reduce the corrosion rate, highlighting their importance in materials science and engineering (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Antimicrobial and Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives to evaluate their antimicrobial and anticancer activities. Their findings contribute to the ongoing search for new therapeutic agents, indicating that pyrazole derivatives hold promising potential in medicinal chemistry for treating various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-amino-2-(2-phenylmethoxyethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-14(18)13-12(15)9-16-17(13)7-8-20-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLDIJYLJJPPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CCOCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



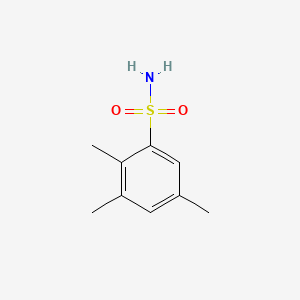
![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)
![2H-Oxireno[4,5]pyrano[3,2-b]pyridine(9CI)](/img/no-structure.png)
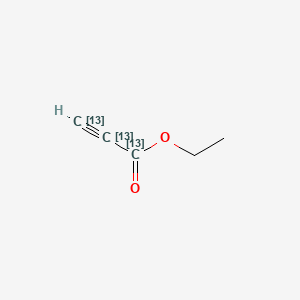
![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)

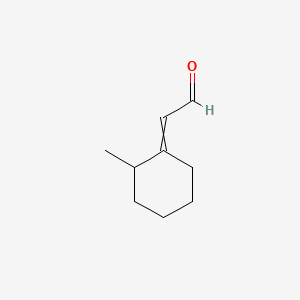
![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)
